An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key technical data with practical insights into the utility of this heterocyclic compound.
Introduction: The Significance of the Pyridinyl-Piperidinol Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in compound design, which is crucial for optimizing interactions with biological targets. When combined with a pyridine ring, as in the case of 4-(pyridin-2-yl)piperidin-4-ol, the resulting molecule possesses a unique combination of basicity, polarity, and aromaticity. This structural motif is of significant interest in the development of novel therapeutics, particularly for neurological disorders, due to its potential to interact with various receptors and enzymes in the central nervous system.[3][4]
The dihydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide will delve into the specific attributes of this promising chemical entity.
Physicochemical Properties
The fundamental chemical and physical properties of 4-(pyridin-2-yl)piperidin-4-ol and its dihydrochloride salt are summarized below. Data for the free base is more readily available, while the properties of the dihydrochloride salt are largely inferred from the base and general chemical principles.
| Property | 4-(Pyridin-2-yl)piperidin-4-ol (Free Base) | 4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride (Salt) | Source(s) |
| Synonyms | 4-(2-Pyridyl)-4-hydroxypiperidine | 4-(2-Pyridyl)-4-hydroxypiperidine dihydrochloride | [3] |
| CAS Number | 50461-56-8 | Not explicitly assigned; derived from free base | [3] |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₆Cl₂N₂O | [3] |
| Molecular Weight | 178.23 g/mol | 251.15 g/mol | [3] |
| Appearance | White crystalline powder | Expected to be a white to off-white solid | [3] |
| Melting Point | Data not available for the free base. For the related 4-hydroxypiperidine, it is 86-90°C. For 4-(4-chlorophenyl)piperidin-4-ol, it is 137-140°C. | Expected to be higher than the free base due to its ionic nature. The related 4-hydroxypiperidine hydrochloride has a melting point of 155-157°C. | [5][6][7] |
| Solubility | Slightly soluble in chloroform and methanol. | Expected to be soluble in water and other polar protic solvents. | [5][8] |
| Storage Conditions | Store at 0-8°C | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |
Synthesis and Characterization
The synthesis of 4-(pyridin-2-yl)piperidin-4-ol and its subsequent conversion to the dihydrochloride salt is a multi-step process that leverages established organic chemistry reactions.
Synthetic Pathway
A plausible and commonly employed synthetic route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected piperidin-4-one, followed by deprotection and salt formation.
Caption: Synthetic workflow for 4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-(pyridin-2-yl)piperidin-4-ol
-
To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent, 2-pyridylmagnesium bromide.
-
In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0°C.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure N-Boc-4-(pyridin-2-yl)piperidin-4-ol.
Step 2 & 3: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-(pyridin-2-yl)piperidin-4-ol in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., a saturated solution of HCl in 1,4-dioxane or concentrated aqueous HCl) in excess.[9]
-
Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt will occur.[9]
-
The product will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-ionic impurities, and dried under vacuum to yield 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride as a solid.
Spectroscopic Characterization
The structural confirmation of 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride would be achieved through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine protons. The aromatic protons of the pyridine ring will appear in the downfield region (δ 7-9 ppm). The piperidine protons will be observed in the upfield region (δ 1.5-4.0 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring will resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the piperidine ring will be found at higher field (δ 20-70 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (m/z = 179.23 for [M+H]⁺) under electrospray ionization (ESI) conditions.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and the N-H stretches of the protonated amines. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(pyridin-2-yl)piperidin-4-ol scaffold is a valuable building block in the design of new therapeutic agents. Its structural features suggest potential activity in several areas:
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets. This class of compounds is explored for its potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[1][4]
-
Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor or acceptor, and the nitrogen atoms can serve as basic centers, making these molecules potential inhibitors for various enzymes, such as kinases or proteases.[4]
-
Receptor Modulation: Compounds containing the piperidine and pyridine rings have been investigated as modulators of various receptors, including opioid, dopamine, and serotonin receptors.[5]
Caption: Potential applications of the pyridinyl-piperidinol scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(pyridin-2-yl)piperidin-4-ol dihydrochloride. Based on data from structurally related piperidine derivatives, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]
-
First Aid:
-
In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
In case of skin contact: Wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]
Conclusion
4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride is a chemical compound with significant potential in the field of drug discovery and development. Its unique structural combination of a piperidine and a pyridine ring provides a versatile scaffold for the synthesis of novel bioactive molecules. The dihydrochloride salt form offers improved solubility and handling properties, making it an attractive starting point for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
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